2-(2-Methylpropanoyl)spiro[4.4]nonan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-(2-Methylpropanoyl)spiro[4.4]nonan-1-one involves several steps. One common method includes the reaction of a suitable ketone with a spirocyclic precursor under specific conditions . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the spirocyclic structure. Industrial production methods may vary, but they typically involve optimizing the reaction conditions to achieve high yields and purity .
Analyse Chemischer Reaktionen
2-(2-Methylpropanoyl)spiro[4.4]nonan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex spirocyclic compounds . In medicine, spirocyclic compounds, including 2-(2-Methylpropanoyl)spiro[4.4]nonan-1-one, are being investigated for their potential as therapeutic agents due to their unique structural properties .
Wirkmechanismus
The mechanism of action of 2-(2-Methylpropanoyl)spiro[4.4]nonan-1-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to interact with enzymes and proteins in a unique manner, potentially inhibiting or activating specific biological pathways . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may have applications in drug discovery and development .
Vergleich Mit ähnlichen Verbindungen
2-(2-Methylpropanoyl)spiro[4.4]nonan-1-one can be compared with other spirocyclic compounds such as spiro[4.4]nonane derivatives . These compounds share a similar spirocyclic structure but differ in their functional groups and chemical properties.
List of Similar Compounds::- Spiro[4.4]nonane
- Spiro[4.4]non-6-en-1-one
- 6-Methylenespiro[4.4]nonan-1-one
Eigenschaften
Molekularformel |
C13H20O2 |
---|---|
Molekulargewicht |
208.30 g/mol |
IUPAC-Name |
3-(2-methylpropanoyl)spiro[4.4]nonan-4-one |
InChI |
InChI=1S/C13H20O2/c1-9(2)11(14)10-5-8-13(12(10)15)6-3-4-7-13/h9-10H,3-8H2,1-2H3 |
InChI-Schlüssel |
DGSRQNRNHSWUCO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)C1CCC2(C1=O)CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.